molecular formula C18H19ClO4 B5229207 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B5229207
M. Wt: 334.8 g/mol
InChI Key: QGVAHYLWRSOAMB-UHFFFAOYSA-N
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Description

4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with methoxy and propoxy groups, as well as a chlorinated phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-methylphenol with 3-chloropropanol to form the intermediate 3-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the phenoxy moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorinated phenoxy moiety may also contribute to its biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(2-chloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(2-chloro-5-methylphenoxy)propoxy]-4-methoxybenzaldehyde

Uniqueness

4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy and propoxy groups with the chlorinated phenoxy moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-13-4-6-15(19)17(10-13)23-9-3-8-22-16-7-5-14(12-20)11-18(16)21-2/h4-7,10-12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVAHYLWRSOAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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